molecular formula C14H13NO3 B7938612 5-[(4-Methylphenyl)methoxy]pyridine-2-carboxylic acid

5-[(4-Methylphenyl)methoxy]pyridine-2-carboxylic acid

Cat. No.: B7938612
M. Wt: 243.26 g/mol
InChI Key: MPBKYQXPTQDQNZ-UHFFFAOYSA-N
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Description

5-[(4-Methylphenyl)methoxy]pyridine-2-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at the 2-position and a (4-methylphenyl)methoxy substituent at the 5-position. This structure combines aromaticity from both the pyridine and 4-methylphenyl groups, with the methoxy linker introducing flexibility.

Properties

IUPAC Name

5-[(4-methylphenyl)methoxy]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-10-2-4-11(5-3-10)9-18-12-6-7-13(14(16)17)15-8-12/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBKYQXPTQDQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methylphenyl)methoxy]pyridine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 4-methylphenol.

    Etherification: The 4-methylphenol is reacted with a suitable base (e.g., sodium hydride) to form the phenoxide ion, which then undergoes nucleophilic substitution with 2-chloropyridine to form 5-[(4-Methylphenyl)methoxy]pyridine.

    Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 2-position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methylphenyl)methoxy]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl group on the phenyl ring can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anti-Inflammatory Activity

Research indicates that derivatives of pyridine carboxylic acids exhibit notable anti-inflammatory properties. For instance, studies have shown that various substituted pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The structure-activity relationship (SAR) analyses highlight that modifications to the pyridine ring can enhance anti-inflammatory efficacy, with some compounds demonstrating IC50 values comparable to established anti-inflammatory drugs like celecoxib .

1.2 Anticoagulant Properties

5-[(4-Methylphenyl)methoxy]pyridine-2-carboxylic acid has been identified as a potential anticoagulant agent. It acts by inhibiting activated coagulation factor X (FXa), which is crucial for thrombus formation. This mechanism positions it as a candidate for developing therapeutic agents aimed at preventing thrombotic diseases . The synthesis of related compounds has been optimized for industrial production, enhancing their availability for clinical applications.

Synthesis and Structure-Activity Relationships

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including methylation and carboxylation processes. Recent advancements in synthetic methodologies have improved yields and reduced the number of steps required for production. For example, novel approaches have been developed that utilize less expensive starting materials while maintaining high efficiency .

2.2 Structure-Activity Relationship Studies

SAR studies have revealed that the presence of specific substituents on the pyridine ring can significantly influence the biological activity of these compounds. Electron-donating groups tend to enhance anti-inflammatory and anticoagulant properties, while steric factors also play a critical role in modulating activity . These insights are pivotal for guiding future drug design efforts.

Case Studies and Research Findings

3.1 Case Study: Anti-Inflammatory Effects

A study evaluated the anti-inflammatory effects of various pyridine derivatives through in vitro assays measuring COX-1 and COX-2 inhibition. Compounds similar to this compound demonstrated significant inhibition with IC50 values ranging from 0.04 to 0.04 μmol, comparable to standard treatments . This suggests a strong potential for clinical application in treating inflammatory disorders.

3.2 Case Study: Anticoagulant Efficacy

In another investigation, compounds derived from pyridine carboxylic acids were tested for their anticoagulant effects in animal models. The results indicated that these compounds effectively reduced thrombus formation without significant side effects, supporting their development as safer alternatives to traditional anticoagulants .

Conclusion and Future Directions

The compound this compound presents promising applications in pharmacology, particularly in anti-inflammatory and anticoagulant therapies. Ongoing research focusing on optimizing its synthesis and understanding its SAR will be crucial for advancing its clinical utility.

Data Summary Table

Application AreaKey FindingsReferences
Anti-inflammatorySignificant COX inhibition comparable to celecoxib ,
AnticoagulantInhibits FXa, potential for thrombotic disease treatment ,
Synthesis EfficiencyImproved synthetic routes with high yields ,

Mechanism of Action

The mechanism of action of 5-[(4-Methylphenyl)methoxy]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, microbial growth, or other cellular functions.

Comparison with Similar Compounds

5-(4-(Trifluoromethoxy)phenyl)picolinic Acid (CAS 1261820-95-4)

  • Structure : A trifluoromethoxy group replaces the methylphenylmethoxy substituent.
  • Fluorine atoms may improve metabolic stability compared to the methyl group in the target compound .

5-(Trifluoromethyl)pyridine-2-carboxylic Acid (CAS 80194-69-0)

  • Structure : A trifluoromethyl group at the 5-position.
  • Key Differences :
    • The strong electron-withdrawing nature of -CF₃ increases the acidity of the carboxylic acid (pKa ~1.5–2.0), favoring ionic interactions in physiological environments.
    • Widely used in metal chelation due to its ability to coordinate with transition metals, unlike the target compound .

5-(4-Methoxycarbonylphenyl)pyridine-2-carboxylic Acid (CAS 1242339-86-1)

  • Structure : A methoxycarbonylphenyl group at the 5-position.
  • Reduced steric hindrance compared to the bulkier 4-methylphenyl group may improve synthetic accessibility .

Positional Isomers and Heterocyclic Analogs

4-(4-Methoxyphenyl)picolinic Acid (CAS 1255635-74-5)

  • Structure : The substituent is at the 4-position of the pyridine ring.
  • Key Differences :
    • Altered spatial arrangement affects binding orientation in target interactions. For example, in kinase inhibitors, positional isomers often exhibit varying potency due to mismatched hydrogen-bonding patterns .

5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic Acid (CAS 731742-16-8)

  • Structure : Pyrrolidine replaces pyridine, with a carboxylic acid at the 2-position.
  • Reduced aromaticity decreases π-π stacking interactions, which may lower affinity for certain targets .

Functional Group Modifications

5-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]methoxy}pyridine-2-carboxylic Acid (Compound 9 in )

  • Structure : A Boc-protected piperidinylmethoxy group at the 5-position.
  • Key Differences :
    • The Boc group serves as a protecting group for amines, enabling selective deprotection during multi-step syntheses.
    • Enhanced solubility in organic solvents compared to the target compound, which lacks the Boc moiety .

5-(6-Methoxybenzothiazol-2-yl)pyridine-2-carboxylic Acid (SY024860, CAS 1073354-91-2)

  • Structure : A benzothiazole ring replaces the 4-methylphenyl group.
  • Key Differences :
    • The benzothiazole moiety adds hydrogen-bonding capacity via sulfur and nitrogen atoms, useful in targeting enzymes like proteases.
    • Increased molecular weight (MW ~316 g/mol) may affect pharmacokinetics compared to the target compound (MW ~257 g/mol) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Functional Groups logP (Predicted)
Target Compound 4-Methylphenylmethoxy (5) ~257 Carboxylic acid, methoxy ~2.1
5-(4-(Trifluoromethoxy)phenyl)picolinic Acid CF₃O-Ph (5) 283.21 Carboxylic acid, trifluoromethoxy ~3.5
5-(Trifluoromethyl)pyridine-2-carboxylic Acid CF₃ (5) 177.11 Carboxylic acid, trifluoromethyl ~1.8
5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic Acid 4-Methoxyphenyl (5) 221.25 Carboxylic acid, pyrrolidine ~1.2

Research Findings and Trends

  • Metabolic Stability : Fluorinated derivatives (e.g., trifluoromethoxy) show prolonged half-lives in preclinical studies due to resistance to oxidative metabolism .
  • Synthetic Utility : Boc-protected analogs (e.g., ) are pivotal in multi-step syntheses, enabling selective functionalization .

Biological Activity

5-[(4-Methylphenyl)methoxy]pyridine-2-carboxylic acid, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H13NO3. It features a pyridine ring substituted with a methoxy group and a 4-methylphenyl group, which contributes to its unique biological activity.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially effective against various pathogens.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses. It may interact with key signaling pathways involved in inflammation, such as the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

  • Molecular Targets : The compound may bind to enzymes or receptors that play vital roles in inflammatory processes and microbial growth regulation.
  • Signaling Pathways : It is hypothesized that the compound modulates several signaling pathways, particularly those related to inflammation and immune response.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various pathogens
Anti-inflammatoryInhibits COX enzymes
CytotoxicityPotential effects on cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial effects of various pyridine derivatives indicated that this compound showed significant inhibition against selected bacterial strains. The minimum inhibitory concentration (MIC) values were determined and compared with standard antibiotics to assess relative potency.
  • Anti-inflammatory Mechanism : In vitro assays demonstrated that treatment with the compound resulted in reduced levels of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharide (LPS). This suggests a potential application in managing inflammatory diseases.

Q & A

Q. Basic

  • ¹H NMR : Identifies substituents (e.g., OCH₃ integration at δ 3.85 ppm, aromatic protons at δ 7.4–8.3 ppm) .
  • FTIR : Confirms carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) and ester/ether linkages (C-O stretches ~1200 cm⁻¹).
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ for C₁₄H₁₃NO₃ ≈ 250.1 g/mol).

How can researchers design biological activity assays for this compound, given its structural analogs?

Advanced
Structural analogs (e.g., oxazolo-pyridines in ) suggest potential antimicrobial or enzyme-inhibitory properties. Methodological steps include:

  • Target selection : Prioritize enzymes with pyridine-binding pockets (e.g., kinases, cytochrome P450).
  • In vitro assays : Use fluorescence-based enzymatic inhibition assays (IC₅₀ determination).
  • Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK293) to assess safety margins.
  • SAR studies : Modify the 4-methylphenyl or methoxy groups to optimize activity (see for heterocyclic modifications).

What precautions are critical for safe handling and waste disposal of this compound?

Q. Basic

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (as per ).
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste segregation : Separate acidic waste (post-reaction filtrates) and neutralize before disposal ().

How can reaction mechanisms be elucidated for the oxidation of methylpyridine precursors to this carboxylic acid?

Q. Advanced

  • Kinetic studies : Monitor KMnO₄ consumption via UV-Vis spectroscopy to determine rate laws.
  • Isotopic labeling : Use deuterated water (D₂O) to track protonation steps in the oxidation pathway.
  • Computational modeling : Simulate transition states (e.g., DFT calculations) to identify intermediates (see for reaction conditions).

What strategies address low solubility in aqueous media during biological testing?

Q. Advanced

  • Prodrug design : Synthesize ester derivatives (e.g., methyl esters) to enhance lipophilicity (as in ).
  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity.
  • Nanoparticle encapsulation : Employ PLGA nanoparticles for controlled release in physiological conditions.

How do structural modifications (e.g., halogenation) impact the compound’s physicochemical properties?

Q. Advanced

  • Electron-withdrawing groups (e.g., Cl) : Increase acidity of the carboxylic acid (lower pKa) and alter binding affinity ().
  • Methoxy group position : Meta-substitution (as in the parent compound) vs. para-substitution () affects π-π stacking in crystal lattices.
  • LogP optimization : Introduce polar groups (e.g., -OH) to improve water solubility (see for dimethoxy analogs).

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